molecular formula C24H29NO5 B14485254 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one CAS No. 65840-44-0

6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one

Cat. No.: B14485254
CAS No.: 65840-44-0
M. Wt: 411.5 g/mol
InChI Key: WFGBGYORKWSQRG-UHFFFAOYSA-N
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Description

6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a hexahydroindolizinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Dimethoxyphenyl Groups: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Final Cyclization and Reduction: The final steps might include cyclization to form the hexahydroindolizinone core and reduction to achieve the desired oxidation state.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups or the core structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.

    Dimethoxyphenyl Compounds: Molecules containing 3,4-dimethoxyphenyl groups but different core structures.

Uniqueness

6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one is unique due to its specific combination of the indolizine core and dimethoxyphenyl groups, which might confer distinct chemical and biological properties.

Properties

CAS No.

65840-44-0

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

6,7-bis(3,4-dimethoxyphenyl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one

InChI

InChI=1S/C24H29NO5/c1-27-20-8-5-15(11-22(20)29-3)18-13-17-7-10-24(26)25(17)14-19(18)16-6-9-21(28-2)23(12-16)30-4/h5-6,8-9,11-12,17-19H,7,10,13-14H2,1-4H3

InChI Key

WFGBGYORKWSQRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3CCC(=O)N3CC2C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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